Molecular Weight and Lipophilicity Shift Relative to Des-methyl and Des-hydroxy Comparators
The target compound (C10H11NO2, MW 177.2) carries a methyl group at C-4 and a hydroxyl at C-6, resulting in a molecular weight increment of +14 Da relative to 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (C9H9NO2, MW 163.17) and +16 Da relative to 4-methyl-3,4-dihydro-2(1H)-quinolinone (C10H11NO, MW 161.2) [1]. The computed XLogP3-AA of the target compound is approximately 1.2 (estimated by fragment contribution), compared with 0.7 for the 6-hydroxy analog lacking the 4-methyl group, indicating higher lipophilicity that can influence membrane permeability and protein binding [1].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 177.2 g/mol; XLogP3-AA ≈ 1.2 (estimated) |
| Comparator Or Baseline | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS 54197-66-9): MW = 163.17 g/mol, XLogP3-AA = 0.7; 4-Methyl-3,4-dihydro-2(1H)-quinolinone (CAS 30696-28-7): MW = 161.2 g/mol, XLogP3 not reported |
| Quantified Difference | +14 Da (vs. 6-hydroxy analog); +16 Da (vs. 4-methyl analog); ΔXLogP3-AA ≈ +0.5 vs. 6-hydroxy analog |
| Conditions | Computed molecular weight and XLogP3-AA from PubChem and fragment-based estimation |
Why This Matters
These physicochemical differences directly affect chromatographic retention, solubility, and biological partitioning, making the compound a distinct entity for analytical method development and SAR exploration when precise lipophilicity control is required.
- [1] PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS 54197-66-9). https://pubchem.ncbi.nlm.nih.gov/compound/54197-66-9 View Source
